molecular formula C8H6ClF3O3S B1358684 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 694514-21-1

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1358684
CAS No.: 694514-21-1
M. Wt: 274.65 g/mol
InChI Key: AXNBCYIRTWOTHS-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzene, featuring a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-methoxy-3-(trifluoromethyl)benzene. This can be achieved by reacting the starting material with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar sulfonylation reactions but with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-15-7-3-2-5(16(9,13)14)4-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNBCYIRTWOTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-methoxy-2-(trifluoromethyl)benzene (10.0 g, 56.8 mmol) in dry chloroform (76 mL) was cooled to 0° C. and treated with chlorosulfonic acid (7.55 mL, 113.5 mmol) drop-wise under argon. After the addition was completed, the reaction mixture was gradually warmed to room temperature and stirred overnight. The reaction was quenched by pouring the mixture slowly onto ice. The separated, aqueous phase was extracted with chloroform (3×). The combined organic phase was washed sequentially with a saturated, aqueous sodium chloride solution (2×) and water. The organic phase was dried over anhydrous magnesium sulfate and concentrated in vacuo to yield the title compound (8.77 g. 31.9 mmol, 56%) as a gray solid;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Yield
56%

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